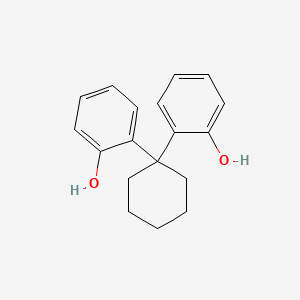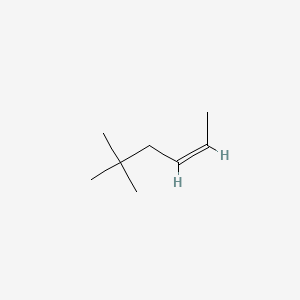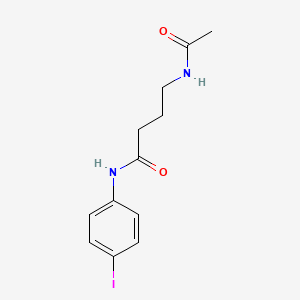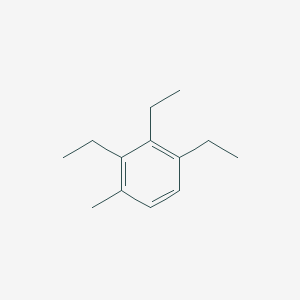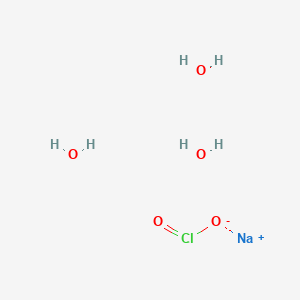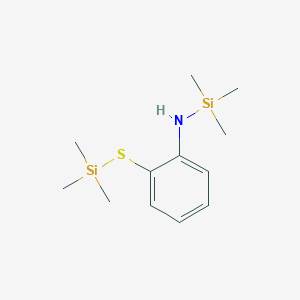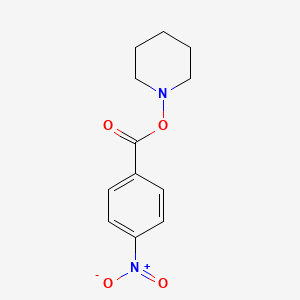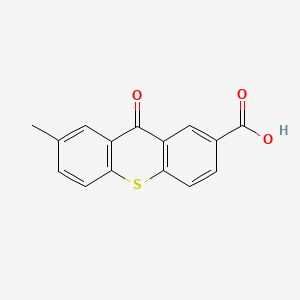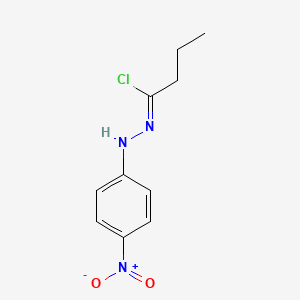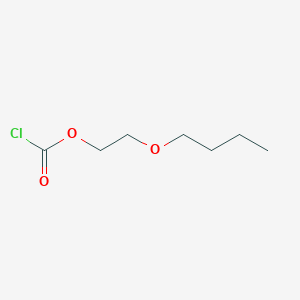
2-Butoxyethyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxyethyl carbonochloridate is an organic compound with the chemical formula C7H13ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-Butoxyethyl carbonochloridate can be synthesized through the reaction of 2-butoxyethanol with phosgene (COCl2). The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C4H9OCH2CH2OH+COCl2→C4H9OCH2CH2OCOCl+HCl
The reaction is carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Butoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-butoxyethanol and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example:
- Reaction with an amine forms a carbamate.
- Reaction with an alcohol forms a carbonate.
- Reaction with a thiol forms a thiocarbonate.
科学的研究の応用
2-Butoxyethyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2-butoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final substituted product and release hydrochloric acid.
類似化合物との比較
Similar Compounds
2-Butoxyethanol: A related compound used as a solvent and in the production of other chemicals.
2-Butoxyethyl acetate: Used as a solvent in various industrial applications.
Ethylene glycol monobutyl ether: Another related compound with similar uses in industry.
Uniqueness
2-Butoxyethyl carbonochloridate is unique due to its reactivity and versatility in chemical synthesis. Its ability to form various substituted products makes it valuable in the synthesis of complex organic molecules.
特性
CAS番号 |
41905-52-6 |
|---|---|
分子式 |
C7H13ClO3 |
分子量 |
180.63 g/mol |
IUPAC名 |
2-butoxyethyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3 |
InChIキー |
MNKKXTGFPVEFRY-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


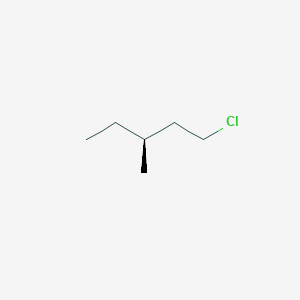
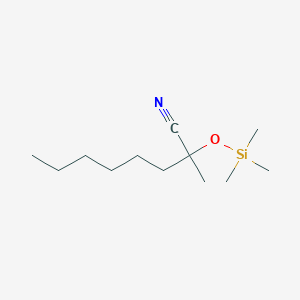
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)


